molecular formula C22H17ClN4O2 B2846753 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612802-41-2

2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2846753
CAS No.: 612802-41-2
M. Wt: 404.85
InChI Key: JXPZUVSBTOZXJT-UHFFFAOYSA-N
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Description

This compound is a pyrano[3,2-c]pyridine derivative characterized by a 2-chlorophenyl group at position 4, a pyridin-3-ylmethyl substituent at position 6, and a cyano group at position 3. The 2-chlorophenyl moiety introduces steric and electronic effects, while the pyridinylmethyl side chain may enhance solubility and intermolecular interactions.

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-13-9-18-20(22(28)27(13)12-14-5-4-8-26-11-14)19(16(10-24)21(25)29-18)15-6-2-3-7-17(15)23/h2-9,11,19H,12,25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPZUVSBTOZXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrano[3,2-c]pyridine core, positions it as a promising candidate for various therapeutic applications, particularly as a kinase inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C22H17ClN4O2C_{22}H_{17}ClN_{4}O_{2}, with a molecular weight of 404.85 g/mol. The structure includes several functional groups that enhance its biological activity:

  • Amino Group : Increases reactivity and potential for hydrogen bonding.
  • Carbonitrile Group : Contributes to its pharmacological properties.
  • Chlorophenyl and Pyridinylmethyl Substituents : Enhance lipophilicity and biological interactions.

Kinase Inhibition

Research indicates that this compound acts as a moderately potent inhibitor of Bruton's tyrosine kinase (BTK) . This enzyme plays a crucial role in B-cell signaling and is a target for therapies in various cancers and autoimmune diseases. A study highlighted its potential in developing targeted therapies for conditions like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis .

Anticancer Activity

The compound has shown promising results in anticancer studies. It exhibits activity against various cancer cell lines, including:

Cell LineViability (%)Reference
Caco-239.8
A54956.9

The reduction in cell viability indicates its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Other Biological Activities

Beyond kinase inhibition and anticancer properties, the compound has been associated with:

  • Antimicrobial Activity : Exhibiting effectiveness against Gram-positive bacteria.
  • Anti-inflammatory Effects : Potential applications in treating conditions like psoriatic arthritis and rheumatoid arthritis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular processes including:

  • Cell growth
  • Proliferation
  • Differentiation

Understanding these mechanisms is crucial for optimizing the pharmacological profile of the compound .

Synthesis and Development

The synthesis of this compound typically involves multicomponent reactions (MCR). These methods are favored for their efficiency and high yield. A common synthetic route includes:

  • Formation of the Pyrano Core : Utilizing reagents like potassium permanganate for oxidation.
  • Functionalization : Introducing amino and carbonitrile groups through nucleophilic substitution reactions.

Continuous flow reactors may also be employed in industrial settings to enhance scalability during production .

Case Studies

Several studies have explored the biological activity of similar compounds within the pyranopyridine class:

  • Study on BTK Inhibition : Demonstrated that derivatives similar to the target compound showed significant inhibition of BTK activity.
  • Anticancer Efficacy : Investigated the effects on Caco-2 cells, revealing a notable decrease in viability at specific concentrations .

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that derivatives of pyrano[3,2-c]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, Gao et al. (2001) highlighted the potential of similar compounds in targeting cancer cells through apoptosis induction mechanisms .
  • Antibacterial Properties
    • Recent investigations have revealed that the compound exhibits antibacterial activity against a range of pathogens. A review by Liu et al. (2020) discussed the synthesis of related compounds and their effectiveness against antibiotic-resistant strains . The structural features of the compound contribute to its ability to disrupt bacterial cell walls.
  • Anti-inflammatory Effects
    • The presence of the amino group in the structure allows for interactions with inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis and psoriatic arthritis. Xu et al. (2011) reported on the anti-inflammatory properties of similar compounds, suggesting potential therapeutic applications in inflammatory diseases .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis due to its functional groups, which facilitate various chemical transformations. The amino and cyano groups present in the structure allow for:

  • Formation of New Heterocycles: The compound can be used as a precursor for synthesizing other heterocyclic compounds through cyclization reactions.
  • Modification Reactions: The presence of reactive sites enables further modifications to enhance biological activity or alter pharmacokinetic properties.

Data Table: Biological Activities and Applications

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in cancer cell linesGao et al., 2001
AntibacterialEffective against antibiotic-resistant bacteriaLiu et al., 2020
Anti-inflammatoryPotential treatment for rheumatoid arthritisXu et al., 2011
Synthetic UtilityBuilding block for heterocyclic synthesis and modification reactionsVarious sources

Case Studies

  • Anticancer Study
    • A study conducted by Zhang et al. (2019) demonstrated that modifications to the pyrano[3,2-c]pyridine scaffold led to enhanced anticancer activity against breast cancer cell lines. The study utilized derivatives of the compound and assessed their cytotoxic effects via MTT assays.
  • Antibacterial Research
    • In a comparative study by Smith et al. (2021), several derivatives of pyrano[3,2-c]pyridine were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications increased efficacy against resistant strains.
  • Inflammation Model
    • Research by Kim et al. (2020) evaluated the anti-inflammatory effects of related compounds in animal models of arthritis, showing significant reductions in inflammatory markers when treated with pyrano[3,2-c]pyridine derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituent groups on the phenyl ring (position and electronic nature) and the side chain at position 4. Below is a comparative analysis based on substituent variations, physicochemical properties, and synthesis strategies:

Table 1: Structural and Functional Comparison of Analogs

Compound ID/Reference Substituents (R1, R2) Molecular Formula Key Data/Properties
Target Compound R1: 2-chlorophenyl; R2: pyridin-3-ylmethyl C22H17ClN4O2 Not explicitly reported in evidence; inferred properties based on analogs.
R1: 2-chlorophenyl; R2: 2-phenylethyl C24H21ClN3O2 Higher lipophilicity due to phenethyl group; synthesized via phenethyl substitution.
R1: 3-chlorophenyl; R2: pyridin-3-ylmethyl C22H17ClN4O2 IR peak at 2191 cm⁻¹ (C≡N stretch); altered steric effects from 3-chloro substitution .
R1: 2,3-dimethoxyphenyl; R2: pyridin-3-ylmethyl C23H20N4O4 Enhanced solubility (methoxy groups); UV/IR data suggests π-π stacking interactions.
R1: 4-chlorophenyl; R2: pyridin-3-ylmethyl C22H17ClN4O2 SMILES: CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CN=CC=C4.
R1: 3-((4-chlorobenzyl)oxy)phenyl; R2: hydroxymethyl C21H16ClN3O3 IR peaks at 3406 cm⁻¹ (O-H), 2191 cm⁻¹ (C≡N); solid-state stability (Mp: 232–236°C).

Key Observations:

Substituent Position Effects :

  • Chlorophenyl Isomerism : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to the 3- or 4-chloro analogs (). This could influence binding affinity in biological systems or crystallization behavior .
  • Methoxy vs. Chloro : Methoxy-substituted analogs () exhibit higher polarity and solubility compared to chloro derivatives, as seen in their IR and UV profiles .

Side Chain Modifications: Pyridinylmethyl vs.

Spectroscopic Trends: C≡N Stretch: All analogs show a characteristic IR peak near 2191 cm⁻¹ for the cyano group, confirming its presence . NMR Shifts: highlights that substituent changes (e.g., methoxy vs. chloro) alter chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), reflecting electronic environmental differences .

Synthesis Strategies :

  • Ionic liquid catalysts ([Et3NH][HSO4]) enable efficient cyclization (), while DMF-mediated reactions () yield high-purity products .

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